4-(3-{[(E)-(4-fluorophenyl)methylidene]amino}imidazo[1,2-a]pyridin-2-yl)-2-methoxyphenol
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Overview
Description
4-{3-[(E)-[(4-FLUOROPHENYL)METHYLIDENE]AMINO]IMIDAZO[1,2-A]PYRIDIN-2-YL}-2-METHOXYPHENOL is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines This compound is characterized by the presence of a fluorophenyl group, a methoxyl group, and an imidazo[1,2-a]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[(E)-[(4-FLUOROPHENYL)METHYLIDENE]AMINO]IMIDAZO[1,2-A]PYRIDIN-2-YL}-2-METHOXYPHENOL typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved by cyclization of a suitable precursor, such as a pyridyl-β-ketoamide, under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step involves the reaction of the imidazo[1,2-a]pyridine intermediate with a fluorophenyl reagent, such as 4-fluorobenzaldehyde, under conditions that promote the formation of the imine linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-{3-[(E)-[(4-FLUOROPHENYL)METHYLIDENE]AMINO]IMIDAZO[1,2-A]PYRIDIN-2-YL}-2-METHOXYPHENOL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated or carboxylated derivatives, while reduction may yield amine or alcohol derivatives.
Scientific Research Applications
4-{3-[(E)-[(4-FLUOROPHENYL)METHYLIDENE]AMINO]IMIDAZO[1,2-A]PYRIDIN-2-YL}-2-METHOXYPHENOL has several scientific research applications, including:
Medicinal Chemistry: The compound has potential as a lead compound for the development of new drugs, particularly due to its imidazo[1,2-a]pyridine core, which is known for its biological activity.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Industrial Applications: The compound may find use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-{3-[(E)-[(4-FLUOROPHENYL)METHYLIDENE]AMINO]IMIDAZO[1,2-A]PYRIDIN-2-YL}-2-METHOXYPHENOL involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-a]pyridine core is known to interact with various biological targets, leading to inhibition or activation of specific pathways. The fluorophenyl group may enhance binding affinity and specificity, while the methoxyl group may influence the compound’s pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine Derivatives: Compounds like zolpidem, alpidem, and zolimidine share the imidazo[1,2-a]pyridine core and have similar biological activities.
Fluorophenyl Derivatives: Compounds containing the fluorophenyl group, such as certain non-steroidal anti-inflammatory drugs (NSAIDs), may exhibit similar pharmacological properties.
Uniqueness
4-{3-[(E)-[(4-FLUOROPHENYL)METHYLIDENE]AMINO]IMIDAZO[1,2-A]PYRIDIN-2-YL}-2-METHOXYPHENOL is unique due to the combination of its imidazo[1,2-a]pyridine core, fluorophenyl group, and methoxyl group. This combination may result in unique biological activities and pharmacokinetic properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C21H16FN3O2 |
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Molecular Weight |
361.4 g/mol |
IUPAC Name |
4-[3-[(E)-(4-fluorophenyl)methylideneamino]imidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol |
InChI |
InChI=1S/C21H16FN3O2/c1-27-18-12-15(7-10-17(18)26)20-21(25-11-3-2-4-19(25)24-20)23-13-14-5-8-16(22)9-6-14/h2-13,26H,1H3/b23-13+ |
InChI Key |
GHNYZNHKSLDUON-YDZHTSKRSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)C2=C(N3C=CC=CC3=N2)/N=C/C4=CC=C(C=C4)F)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=C(N3C=CC=CC3=N2)N=CC4=CC=C(C=C4)F)O |
Origin of Product |
United States |
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